Acide 5-hydroxy-1-méthyl-1H-pyrazole-3-carboxylique

Vue d'ensemble

Description

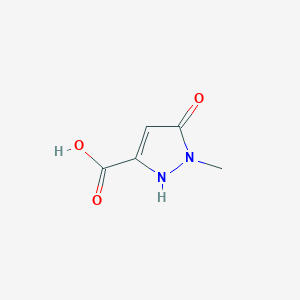

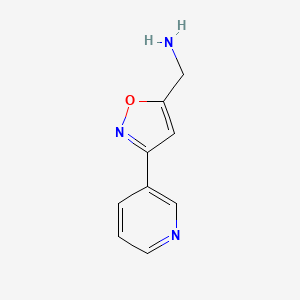

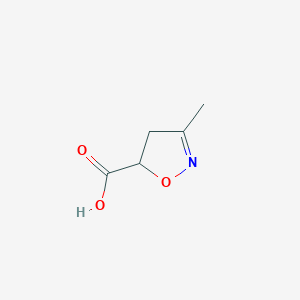

“5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms . This compound is used as an intermediate in the preparation of herbicides .

Synthesis Analysis

The synthesis of pyrazoles involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . A more benign oxidation protocol affords 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles by simply heating pyrazolines in DMSO under oxygen .

Molecular Structure Analysis

The molecular structure of “5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid” consists of a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The molecular formula is C5H6N2O3 , and the molecular weight is 142.11 .

Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid” include a melting point of 110-114 °C . The compound appears as a white to off-white solid .

Applications De Recherche Scientifique

Médecine : Agent thérapeutique potentiel

L'acide 5-hydroxy-1-méthyl-1H-pyrazole-3-carboxylique peut servir de précurseur pour le développement de nouveaux agents thérapeutiques en raison de son noyau pyrazole, une structure importante en chimie médicinale . Les pyrazoles sont connus pour leurs propriétés anti-inflammatoires et analgésiques, qui pourraient être exploitées dans le développement de médicaments.

Agriculture : Régulation de la croissance des plantes

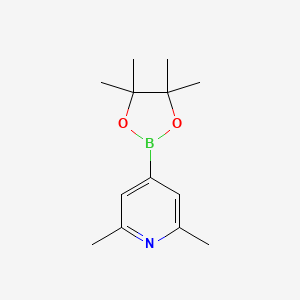

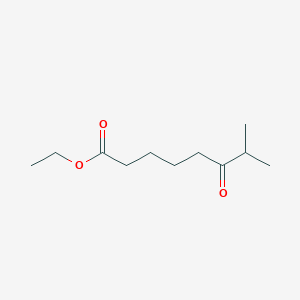

En agriculture, ce composé pourrait être exploré pour son rôle potentiel dans la croissance et la protection des plantes. Les dérivés du pyrazole ont été étudiés pour leurs propriétés herbicides, ce qui pourrait conduire au développement de nouveaux produits agrochimiques .

Science des matériaux : Synthèse de nouveaux matériaux

La structure chimique unique de l'this compound peut être utilisée en science des matériaux pour la synthèse de nouveaux matériaux avec des applications potentielles dans l'électronique et la nanotechnologie .

Science de l'environnement : Catalyseurs écologiques

Ce composé pourrait être utilisé en science de l'environnement comme catalyseur pour des réactions chimiques écologiques. La partie pyrazole est connue pour faciliter diverses transformations chimiques, ce qui peut être bénéfique pour réduire les polluants environnementaux .

Biochimie : Inhibition enzymatique

En biochimie, il pourrait agir comme un inhibiteur enzymatique. Les dérivés du pyrazole ont été montrés pour inhiber certaines enzymes, ce qui est utile pour comprendre les voies métaboliques et pourrait conduire au développement de nouveaux outils biochimiques .

Pharmacologie : Conception et découverte de médicaments

Les applications pharmacologiques potentielles du composé comprennent son utilisation dans la conception et la découverte de médicaments. Sa structure pourrait être modifiée pour améliorer son interaction avec les cibles biologiques, conduisant à la création de nouveaux médicaments .

Chimie analytique : Analyse chimique

En chimie analytique, des dérivés de ce composé pourraient être utilisés comme réactifs ou étalons dans l'analyse chimique, aidant à la détection et à la quantification de diverses substances .

Synthèse chimique : Bloc de construction

Enfin, l'this compound sert de bloc de construction polyvalent en synthèse chimique. Il peut être utilisé pour construire un large éventail de molécules complexes pour la recherche et les applications industrielles .

Mécanisme D'action

While the exact mechanism of action for “5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid” is not specified, a similar compound, “3-Methylpyrazole-5-carboxylic acid”, is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .

Safety and Hazards

Orientations Futures

The future directions of pyrazole derivatives like “5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid” could involve further exploration of their synthesis methods and applications. For instance, the development of more benign oxidation protocols and the exploration of their use as scaffolds in the synthesis of bioactive chemicals .

Analyse Biochimique

Biochemical Properties

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor of D-amino acid oxidase (DAO), an enzyme involved in the oxidative deamination of D-amino acids . By inhibiting DAO, 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid can protect cells from oxidative stress induced by D-Serine . Additionally, this compound has been shown to interact with other biomolecules, such as transporters and binding proteins, which facilitate its distribution within cells and tissues .

Cellular Effects

The effects of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting DAO, 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid can prevent formalin-induced tonic pain, highlighting its potential analgesic properties . Furthermore, this compound’s interaction with cellular transporters and binding proteins can affect its localization and accumulation within specific cellular compartments .

Molecular Mechanism

The molecular mechanism of action of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of DAO, inhibiting its enzymatic activity and preventing the oxidative deamination of D-amino acids . This inhibition leads to a reduction in oxidative stress and subsequent cellular damage. Additionally, 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid may influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid can change over time due to its stability, degradation, and long-term effects on cellular function. In vitro and in vivo studies have shown that 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid can maintain its inhibitory effects on DAO over extended periods, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid vary with different dosages in animal models. At lower dosages, this compound effectively inhibits DAO and reduces oxidative stress without causing significant adverse effects . At higher dosages, 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid may exhibit toxic or adverse effects, such as cellular toxicity and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid is involved in various metabolic pathways, including those related to amino acid metabolism and oxidative stress responses. This compound interacts with enzymes such as DAO, which plays a crucial role in the metabolism of D-amino acids . By inhibiting DAO, 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid can alter metabolic flux and affect the levels of metabolites involved in oxidative stress responses .

Transport and Distribution

The transport and distribution of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid within cells and tissues are facilitated by various transporters and binding proteins. These interactions enable the compound to localize and accumulate in specific cellular compartments, where it can exert its biochemical effects . The distribution of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid within tissues is influenced by factors such as its molecular structure, solubility, and affinity for transporters and binding proteins .

Subcellular Localization

The subcellular localization of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid within subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects .

Propriétés

IUPAC Name |

2-methyl-3-oxo-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-7-4(8)2-3(6-7)5(9)10/h2,6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEABOOUFKYJUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482477 | |

| Record name | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58364-97-9 | |

| Record name | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1313752.png)

![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)

![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)

![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)